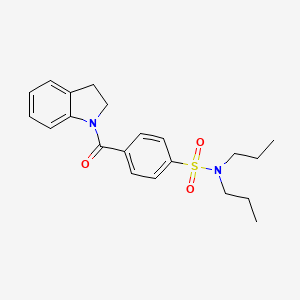

4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-(2,3-dihydroindole-1-carbonyl)-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-3-14-22(15-4-2)27(25,26)19-11-9-18(10-12-19)21(24)23-16-13-17-7-5-6-8-20(17)23/h5-12H,3-4,13-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRYPWGWGVDPFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide typically involves the reaction of indoline-1-carboxylic acid with N,N-dipropylbenzenesulfonamide under specific conditions. One common method uses 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling reagent and dimethylformamide (DMF) as the solvent . The reaction is carried out at room temperature with bases such as triethylamine or diisopropylethylamine, yielding the desired product in good yields .

Chemical Reactions Analysis

4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as an anti-viral agent. Specifically, it has shown promise in targeting viral replication mechanisms, particularly those associated with herpes viruses. The inhibition of enzymes involved in viral DNA synthesis is a primary mechanism of action for compounds in this class, making them suitable candidates for further development in antiviral therapies .

Enzyme Inhibition Studies

Research indicates that compounds similar to 4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide can act as inhibitors of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for nucleotide synthesis in various pathogens. This inhibition can lead to reduced proliferation of certain viruses and cancer cells, thereby providing a therapeutic avenue for diseases linked to these targets .

Biochemical Research

The compound is utilized in biochemical assays to study protein interactions and enzyme kinetics. Its sulfonamide group enhances solubility and bioavailability, making it a useful tool in laboratory settings for understanding molecular mechanisms within biological systems .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes . By inhibiting these enzymes, the compound can disrupt the growth and proliferation of cancer cells, leading to their death .

Comparison with Similar Compounds

3-(Indoline-1-carbonyl)-N-substituted benzenesulfonamides

Compounds such as 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide (e.g., derivatives 4a-g and 5a-g) differ in the placement of the indoline-1-carbonyl group at the meta position rather than the para position. Despite this structural variation, these analogs exhibit potent anticancer activity against A549 (lung), HeLa (cervical), MCF-7 (breast), and Du-145 (prostate) cancer cell lines, with IC50 values ranging from 1.98 to 9.12 µM . For example:

- 4b : IC50 = 1.98 µM (HeLa)

- 5g : IC50 = 2.72 µM (MCF-7)

Substituent Functional Group Variations

Halogenated Derivatives

- 4-Bromo-N,N-dipropylbenzenesulfonamide (A) : This derivative replaces the indoline-1-carbonyl group with a bromine atom. Synthesized via reaction of 4-bromobenzenesulfonyl chloride with dipropylamine (87% yield), it serves as a precursor for further functionalization, such as in the synthesis of EG-2184, a trifluoromethylated analog .

Heterocyclic Hybrids

- 4-(5-((1,3-Dioxoisoindolin-2-yl)methylthio)-1,3,4-oxadiazol-2-yl)-N,N-dipropylbenzenesulfonamide (PESMP) : Incorporates a 1,3,4-oxadiazole-phthalimide hybrid. This compound demonstrates α-amylase inhibition (IC50 = 10.60 µg/mL) and a smaller HOMO-LUMO bandgap (0.1732 a.u.) compared to other derivatives, suggesting enhanced electronic reactivity .

Fluorinated and Cyano-Substituted Analogs

- (E)-4-(3-(3-Cyanophenyl)acryloyl)-N,N-dipropylbenzenesulfonamide: Features a cyano-substituted acryloyl group, synthesized in 45% yield via boron trifluoride-mediated coupling .

Physicochemical Comparisons

- Lipophilicity : Fluorinated derivatives (e.g., EG-2184, 2s) exhibit higher logP values compared to polar hybrids like PESMP.

Anticancer Activity

- Indoline Position: Meta-substituted indoline derivatives (e.g., 4b, 5g) show superior anticancer potency (IC50 < 3 µM) compared to non-indoline analogs, suggesting the indoline moiety is critical for activity .

- Sulfonamide Alkylation : N,N-Dipropyl groups enhance membrane permeability versus smaller alkyl chains (e.g., methyl or ethyl).

Enzyme Inhibition

- α-Amylase Inhibition : PESMP’s oxadiazole-phthalimide hybrid structure confers moderate inhibition (IC50 = 10.60 µg/mL vs. acarbose’s 8.80 µg/mL), likely through hydrophobic interactions with the enzyme’s active site .

Biological Activity

4-(Indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its effects on cardiovascular systems, anti-inflammatory properties, and other relevant pharmacological actions based on recent studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : CHNOS

- Molecular Weight : Approximately 364.47 g/mol

Research indicates that sulfonamide derivatives, including this compound, may exert their biological effects through several mechanisms:

- Calcium Channel Modulation : Studies suggest that these compounds can interact with calcium channels, influencing vascular resistance and perfusion pressure. For example, the related compound 4-(2-aminoethyl)-benzenesulfonamide has been shown to decrease perfusion pressure in isolated rat heart models by inhibiting L-type calcium channels .

- COX Inhibition : Similar compounds have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammation pathways. In vitro studies have shown that certain benzenesulfonamides can selectively inhibit COX-2, leading to reduced inflammatory responses .

Cardiovascular Effects

A significant study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. The findings indicated that:

- Perfusion Pressure Reduction : The compound significantly decreased perfusion pressure compared to controls.

- Coronary Resistance : A notable reduction in coronary resistance was observed, suggesting beneficial effects on cardiovascular function .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted through various assays:

- COX-2 Selectivity : Similar derivatives have shown promising results as selective COX-2 inhibitors, with potential applications in treating inflammatory conditions .

- In Vivo Efficacy : In animal models, these compounds exhibited lower effective doses for anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a favorable therapeutic profile .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application. Theoretical models predict:

- Absorption and Distribution : Studies suggest good permeability across biological membranes, which is essential for effective drug delivery.

- Metabolism and Excretion : Further research is required to elucidate the metabolic pathways and elimination routes for this compound.

Case Studies

Several case studies have investigated the biological activity of related sulfonamide compounds:

- Study on Perfusion Pressure : A study demonstrated that 4-(2-aminoethyl)-benzenesulfonamide significantly lowered perfusion pressure and coronary resistance in isolated rat hearts, implying similar potential for this compound .

- Inflammation Models : Inflammation models using carrageenan-induced edema showed that related compounds exhibited superior anti-inflammatory activity compared to standard treatments like aspirin .

Q & A

Q. What are the key synthetic routes for 4-(indoline-1-carbonyl)-N,N-dipropylbenzenesulfonamide?

The compound is synthesized via multi-step reactions, starting with sulfonamide coupling. A representative protocol involves:

- Step 1 : Reacting ethyl benzoate with chlorosulfonic acid in dichloromethane (DCM) at 0°C to form ethyl 3-(chlorosulfonyl)benzoate .

- Step 2 : Coupling the chlorosulfonyl intermediate with dipropylamine to introduce the N,N-dipropylsulfonamide moiety.

- Step 3 : Introducing the indoline-1-carbonyl group via condensation reactions, often using carbodiimide-based coupling agents. Yields are optimized by controlling reaction temperatures (0–25°C) and using anhydrous solvents to minimize hydrolysis .

Q. Which analytical techniques are critical for structural confirmation?

- 1H/13C NMR : To verify substituent integration and regiochemistry (e.g., δ 7.83–7.76 ppm for aromatic protons in the benzenesulfonamide core) .

- HRMS : For molecular weight validation (e.g., calculated [M+H]+ 242.1215 vs. observed 242.1218) .

- FT-IR : To confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) functional groups .

Q. What in vitro models are used to evaluate its anticancer activity?

Standard cell lines include:

- A549 (lung cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and Du-145 (prostate cancer). Activity is quantified via IC50 values (1.98–9.12 µM), measured using MTT or SRB assays after 48–72 hr exposure .

Advanced Research Questions

Q. How can synthetic yields be improved using alternative methodologies?

- Continuous-flow electrochemistry : Applying 3.4 V in a flow reactor reduces reaction time to 5 minutes (57% yield) compared to batch methods .

- AI-driven synthesis planning : Computational tools predict optimal solvent/reagent combinations (e.g., dimethylformamide for polar intermediates) to enhance efficiency .

Q. What structural features correlate with anticancer potency in sulfonamide-indoline hybrids?

- Substituent effects : Derivatives with electron-withdrawing groups (e.g., -NO2) on the benzene ring show improved IC50 values (e.g., 1.98 µM in A549) due to enhanced cellular uptake .

- Indoline conformation : Spiroindoline derivatives exhibit higher activity by facilitating hydrophobic interactions with target proteins .

Q. How should researchers address discrepancies in IC50 values across studies?

- Assay variability : Standardize protocols for cell density, incubation time, and serum content to reduce inter-lab differences.

- Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC-certified A549) to minimize genetic drift .

- Data normalization : Report IC50 values relative to positive controls (e.g., doxorubicin) to contextualize potency .

Q. What mechanistic insights exist for its biological activity?

- Carbonic anhydrase inhibition : The sulfonamide group binds to Zn²+ in the enzyme active site, disrupting pH regulation in cancer cells .

- Apoptosis induction : Upregulation of caspase-3/7 observed in treated HeLa cells, confirmed via flow cytometry .

Methodological Considerations

Q. How to design derivatives for improved pharmacokinetic properties?

- LogP optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce LogP from ~3.5 (parent compound) to <2.5, enhancing solubility .

- Metabolic stability : Replace labile esters (e.g., ethyl benzoate) with amides to resist hepatic hydrolysis .

Q. What computational tools aid in target identification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.